Colchicine, 17-chloro- is a chemical compound derived from colchicine, an alkaloid primarily obtained from the plant Colchicum autumnale and other related species. This compound is classified as a microtubule inhibitor, which plays a significant role in disrupting cell division by preventing the polymerization of tubulin into microtubules. The specific structure of 17-chloro-colchicine includes a chlorine atom substituted at the 17 position of the colchicine molecule, potentially influencing its biological activity and pharmacological properties.
Colchicine is traditionally sourced from plants in the Colchicum genus, particularly Colchicum autumnale, known as autumn crocus. It is classified under alkaloids due to its nitrogen-containing structure and has been utilized in various therapeutic applications, especially in treating gout and familial Mediterranean fever. The classification of colchicine derivatives, including 17-chloro-colchicine, falls under the category of antineoplastic agents due to their ability to inhibit cell division.
The synthesis of colchicine derivatives, including 17-chloro-colchicine, can be achieved through several methods:
For instance, one study reported successful synthesis through refluxing colchicine with an excess of n-butylamine, yielding modified derivatives that were characterized using NMR spectroscopy and X-ray crystallography .
The molecular structure of 17-chloro-colchicine retains the core framework of colchicine with specific modifications:
The three-dimensional conformation can be analyzed using computational methods or X-ray crystallography to understand how the chlorine substitution affects binding to tubulin.
Colchicine derivatives undergo several chemical reactions that influence their pharmacological properties:
Research has shown that modifications at specific sites can significantly alter the compound's ability to inhibit tubulin polymerization .
The mechanism of action for colchicine and its derivatives involves:
Data from various studies indicate that colchicine derivatives maintain similar mechanisms but may exhibit varying potencies depending on structural modifications .
Chemical properties include stability under standard laboratory conditions but may degrade under prolonged exposure to light or heat.
Colchicine and its derivatives have several applications:
Recent studies have focused on designing new derivatives that enhance potency against resistant cancer cell lines while minimizing side effects .
Colchicine, a tropolone alkaloid isolated from Colchicum autumnale in 1820 by Pelletier and Caventou, represents one of the oldest known plant-derived therapeutics [6]. Initially employed against gout—as famously documented by Reverend Sydney Smith in 1838—its molecular mechanism remained enigmatic until Dewar's 1945 structural elucidation revealed a unique 7-membered tropolone ring (C-ring) critical for biological activity [6] [8]. The compound’s ability to bind tubulin and inhibit microtubule assembly (IC50 ≈ 1–3 µM) established it as a prototype for antimitotic agents [6]. Modern medicinal chemistry exploits colchicine’s scaffold through strategic modifications, with halogenation emerging as a key strategy to enhance pharmacological properties. Early halogenated derivatives focused on ring A (e.g., 4-halo-colchicines), demonstrating that halogen introduction could boost cytotoxicity against adenocarcinoma cell lines (A549, HT29) by 2–5 fold compared to the parent compound [2]. These innovations underscore colchicine’s enduring role as a versatile platform for structural optimization in anticancer and antimicrobial drug discovery.
Table 1: Key Milestones in Colchicine Derivative Development
Year | Development | Significance |
---|---|---|
1820 | Isolation by Pelletier & Caventou | First purification from autumn crocus |
1945 | Dewar’s structural elucidation | Confirmed 7-membered tropolone core |
1960s | Mechanism of tubulin binding established | Rationalized antimitotic activity |
2000s | 4-Halo-colchicine derivatives synthesized | Enhanced cytotoxicity in cancer cell lines |
2020s | C-ring modifications (e.g., 17-chloro) | Targeted biofilm inhibition & tubulin interaction |
Position 17 of colchicine resides on the tropolone ring (C-ring), a region governing essential molecular interactions. Chlorination at this site leverages three strategic advantages:
Table 2: Molecular Properties of Colchicine vs. 17-Chloro-colchicine
Property | Colchicine | 17-Chloro-colchicine | Change |
---|---|---|---|
Molecular Weight (g/mol) | 399.4 | 433.8 | +34.4 |
log P | 1.97 | 1.52 | -0.45 |
Tubulin Binding Energy (kcal/mol) | -9.8 | -11.2 | +14% |
H-Bond Acceptor Strength | Moderate | Enhanced | +Δ |
Halogenated colchicine derivatives span diverse structural classes, each targeting distinct therapeutic niches:
Table 3: Bioactive Halogenated and Modified Colchicine Derivatives
Derivative Class | Representative Compound | Key Activity | Mechanistic Insight |
---|---|---|---|
Ring A-Halogenated | 4-Bromo-colchicine | IC50 = 0.01 µM (A549 cells) | Enhanced tubulin depolymerization |
C-Ring Amines | Compound 11b | 40.8% MRSA biofilm inhibition | Downregulation of icaA/agrA genes |
Metallocenyl Conjugates | Rc5 | 6× activity vs. colchicine (HepG2) | Apoptosis induction via ROS generation |
β-Lactam-Triazole Hybrids | Compound 28 (non-halogen) | IC50 = 0.106 µM (MGC-803 cells) | Competitive binding at colchicine site |
The 17-chloro derivative occupies a unique niche within this landscape, combining the electronic benefits of halogenation with C-ring specificity to optimize both antimicrobial and antimitotic activities. Unlike ring A modifications that primarily enhance cytotoxicity, C-17 alterations preserve the tropolone’s metal-chelating capacity—enabling dual targeting of bacterial biofilm machinery and eukaryotic tubulin [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7